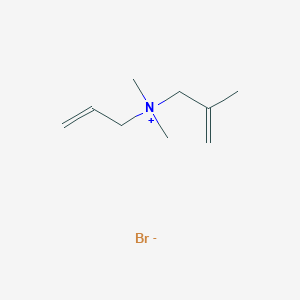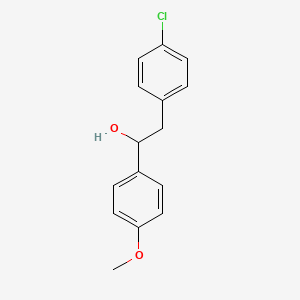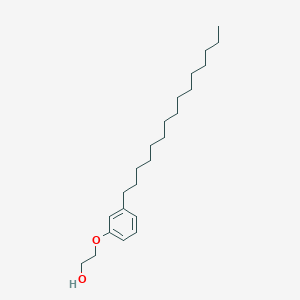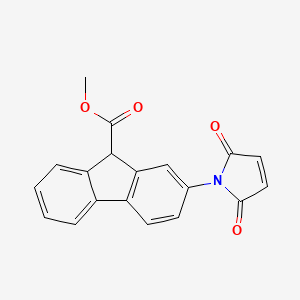
methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and a pyrrolidine-2,5-dione moiety. The combination of these two structural elements imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate typically involves the reaction of fluorene derivatives with pyrrolidine-2,5-dione under specific conditions. One common method involves the use of a coupling reaction, where the fluorene derivative is reacted with a pyrrolidine-2,5-dione derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the pyrrolidine-2,5-dione moiety to a more reduced form.
Substitution: The compound can undergo substitution reactions where one or more substituents on the fluorene core or the pyrrolidine-2,5-dione moiety are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound can be used as a probe or a ligand to study various biological processes and interactions. Its ability to interact with specific proteins or enzymes makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate can be compared with other similar compounds, such as:
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds share the pyrrolidine-2,5-dione moiety but differ in the rest of their structure.
Fluorene Derivatives: Other fluorene derivatives may have different substituents on the fluorene core, leading to variations in their chemical and physical properties. These compounds are often used in materials science and organic electronics.
The uniqueness of this compound lies in its combination of the fluorene core and the pyrrolidine-2,5-dione moiety, which imparts specific properties and makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
5458-85-5 |
|---|---|
Molekularformel |
C19H13NO4 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C19H13NO4/c1-24-19(23)18-14-5-3-2-4-12(14)13-7-6-11(10-15(13)18)20-16(21)8-9-17(20)22/h2-10,18H,1H3 |
InChI-Schlüssel |
YLMAKXDPIPSVTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
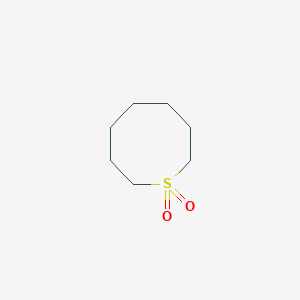
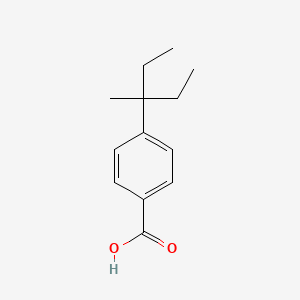
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
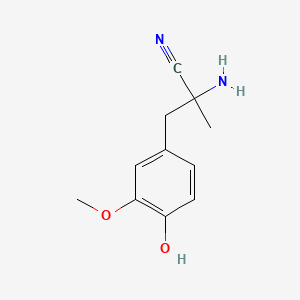
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
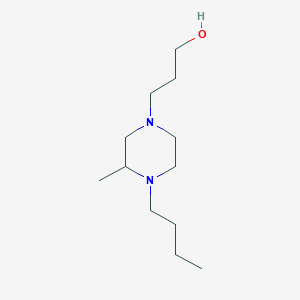
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)

![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
